N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
N~2~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound shows promise as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N2-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates inflammatory pathways, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar anticancer properties.
Triazolo[1,5-a]pyridine: Known for its anti-inflammatory and neuroprotective activities.
Pyrimido[1,2-a]benzimidazole: Exhibits significant biological activities, including anticancer and antimicrobial properties.
Uniqueness
N~2~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of pyrazole, triazole, and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit CDK2 selectively and its potential as both an anticancer and anti-inflammatory agent highlight its versatility and therapeutic potential .
Properties
Molecular Formula |
C17H15N7O |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H15N7O/c1-12-3-5-13(6-4-12)10-23-11-14(9-19-23)20-16(25)15-21-17-18-7-2-8-24(17)22-15/h2-9,11H,10H2,1H3,(H,20,25) |
InChI Key |
YMEJBKDNEPLUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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